1-Chloroethyl isoquinoline-4-carboxylate
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Overview
Description
1-Chloroethyl isoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry . The compound’s structure consists of an isoquinoline ring substituted with a 1-chloroethyl group at the 4-carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloroethyl isoquinoline-4-carboxylate can be achieved through various methods. One common approach involves the reaction of isoquinoline-4-carboxylic acid with 1-chloroethanol in the presence of a dehydrating agent such as thionyl chloride . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-Chloroethyl isoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form isoquinoline-4-carboxylic acid derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Amino or thio derivatives of isoquinoline-4-carboxylate.
Oxidation: Isoquinoline-4-carboxylic acid derivatives.
Reduction: Isoquinoline-4-carbinol.
Scientific Research Applications
1-Chloroethyl isoquinoline-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloroethyl isoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-4-carboxylate: Lacks the 1-chloroethyl group but shares the core structure.
1-Bromoethyl isoquinoline-4-carboxylate: Similar structure with a bromo group instead of chloro.
1-Chloroethyl quinoline-4-carboxylate: Similar structure with a quinoline ring instead of isoquinoline.
Uniqueness
1-Chloroethyl isoquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H10ClNO2 |
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Molecular Weight |
235.66 g/mol |
IUPAC Name |
1-chloroethyl isoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-8(13)16-12(15)11-7-14-6-9-4-2-3-5-10(9)11/h2-8H,1H3 |
InChI Key |
HOQQLOWNMYFIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)C1=CN=CC2=CC=CC=C21)Cl |
Origin of Product |
United States |
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